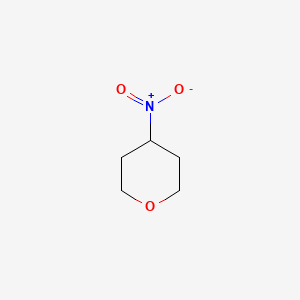

4-Nitrooxane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrooxane can be synthesized through the nitration of tetrahydro-2H-pyran. The nitration process typically involves the use of fuming nitric acid in the presence of a catalyst such as polyphosphoric acid or zeolite. The reaction is carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the continuous-flow nitration process is often employed. This method involves the use of a downflow reactor where tetrahydro-2H-pyran and dilute nitric acid are reacted in the presence of a catalyst. The process parameters, such as temperature, flow rate, and residence time, are optimized to achieve high yields and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrooxane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Applications:

Recent studies have highlighted the potential of 4-nitrooxane derivatives as anticancer agents. For instance, compounds containing nitro groups have been shown to selectively target hypoxic tumor cells. The mechanism involves the reduction of the nitro group under hypoxic conditions, leading to the release of active pharmaceutical ingredients that inhibit tumor growth. A notable study demonstrated that a this compound derivative exhibited significant cytotoxicity against glioma cells under low oxygen conditions, with an IC50 value of 126 μM compared to 580 μM under normoxic conditions .

2. Drug Delivery Systems:

this compound has been utilized in the development of drug delivery systems. Its ability to undergo selective reduction makes it suitable for designing prodrugs that release therapeutic agents in specific environments, such as tumors. This targeted approach enhances drug efficacy while minimizing systemic toxicity .

Environmental Applications

1. Detection and Monitoring:

The detection of nitro compounds, including this compound, is crucial in environmental monitoring due to their potential toxicity. Advanced methods such as Förster resonance energy transfer (FRET) have been employed to develop sensitive detection systems for nitro compounds in water and soil samples. These systems can detect concentrations as low as 48 ng/mL, making them valuable for assessing environmental contamination .

2. Remediation Techniques:

this compound and its derivatives have also been explored for use in remediation technologies. Their chemical structure allows them to participate in redox reactions that can degrade pollutants in contaminated environments. Research indicates that certain nitro compounds can be reduced to less harmful substances through bioremediation processes involving specific microbial strains .

Materials Science

1. Polymer Chemistry:

In materials science, this compound has been investigated as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Polymers derived from nitro compounds exhibit unique characteristics such as increased rigidity and resistance to thermal degradation, making them suitable for high-performance applications .

2. Fluorescent Probes:

this compound derivatives have been developed into fluorescent probes for imaging applications. These probes are particularly useful in biomedical research for visualizing hypoxic conditions within tissues. Upon reduction by nitroreductase enzymes present in hypoxic cells, these probes exhibit a significant increase in fluorescence intensity, facilitating real-time imaging of tumor microenvironments .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Nitrooxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

4-Nitro-o-xylene: Similar in structure but with a benzene ring instead of an oxane ring.

4-Nitroanisole: Contains a methoxy group instead of an oxane ring.

4-Nitrotoluene: Contains a methyl group instead of an oxane ring.

Uniqueness: 4-Nitrooxane is unique due to the presence of the oxane ring, which imparts different chemical reactivity and biological properties compared to its aromatic counterparts. The oxane ring can undergo ring-opening reactions, providing additional synthetic versatility .

Activité Biologique

4-Nitrooxane, a nitro compound with the chemical formula CHNO, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by the presence of a nitro group (-NO) attached to an oxane ring. The nitro group is known for its ability to participate in redox reactions, which can influence biological systems significantly. The structural properties of 4-nitro compounds often correlate with their biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

1. Antioxidant Activity

Research indicates that 4-nitro compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders and cancer. For instance, studies have shown that nitro compounds can modulate cellular redox status through radical scavenging mechanisms .

2. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.45 | Induction of apoptosis |

| HT-29 | 0.31 | Caspase activation |

3. Anti-inflammatory Effects

The anti-inflammatory potential of 4-nitro compounds is linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation in various models of disease, suggesting a role for this compound in treating conditions like arthritis and cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Release: The nitro group can act as a nitric oxide donor upon reduction, leading to vasodilation and improved blood flow .

- Enzyme Inhibition: Compounds like this compound may inhibit key enzymes involved in inflammatory processes, thus mitigating tissue damage .

- Cellular Uptake: Enhanced cellular uptake due to lipophilicity allows for better interaction with cellular targets .

Case Studies

- Neuroprotective Effects: A study demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, highlighting its potential in neurodegenerative disease models .

- Antimicrobial Activity: In another investigation, 4-nitro derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Propriétés

IUPAC Name |

4-nitrooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJGJDRGDXBKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693519 | |

| Record name | 4-Nitrooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-95-2 | |

| Record name | 2H-Pyran, tetrahydro-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.